molecular formula C14H10O4 B2359539 2-dibenzofuran-2-yloxyacetic Acid CAS No. 743440-23-5

2-dibenzofuran-2-yloxyacetic Acid

Cat. No.: B2359539
CAS No.: 743440-23-5
M. Wt: 242.23
InChI Key: KLJPFPXXIRGPLF-UHFFFAOYSA-N
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Description

2-dibenzofuran-2-yloxyacetic Acid is a chemical compound with the molecular formula C14H10O4 . It has diverse applications in scientific research. Its unique structure enables investigations in various fields like pharmaceuticals, materials science, and organic synthesis.


Synthesis Analysis

The synthesis of benzofuran derivatives, such as this compound, involves complex chemical reactions. For instance, benzofurans can be synthesized by palladium-catalyzed decarbonylative C−H arylation . In this process, electron-rich bis (dialkylphosphine)s such as 1,2-bis (dicyclohexylphosphino)ethane (dcype) are critical as the ligand .


Molecular Structure Analysis

The molecular structure of this compound is composed of a dibenzofuran core with an oxyacetic acid functional group . The dibenzofuran core is a heterocyclic compound that consists of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran derivatives, including this compound, have been shown to exhibit a wide range of biological and pharmacological activities . These activities are often attributed to the unique chemical reactions these compounds undergo. For example, benzofuran derivatives have been found to interact with transporters similarly to MDMA .

Scientific Research Applications

1. Chemical Synthesis and Modification

2-Dibenzofuran-2-yloxyacetic Acid is involved in various chemical synthesis and modification processes. For instance, the Fries rearrangement of dibenzofuran-2-yl ethanoate, related to this compound, provides routes to ortho-acylated hydroxydibenzofurans. These routes are viable for preparative applications under specific reaction conditions, both thermal Lewis-acid catalyzed and photochemical (Oliveira et al., 2004).

2. Environmental Remediation

In the environmental sector, derivatives of dibenzofuran, which include this compound, are significant. A study demonstrated the degradation of dibenzofuran by a specific strain of Pseudomonas aeruginosa, which indicates potential applications in bioremediation and environmental cleanup of dibenzofuran derivatives (Ali et al., 2019).

3. Biotechnological Applications

The compound's derivatives have been studied for their biotechnological significance. The metabolization of dibenzofuran by bacteria, involving pathways and enzymes, highlights its potential applications in biotechnology, particularly in understanding and harnessing microbial degradation pathways for environmental and industrial purposes (Fortnagel et al., 1990).

4. Pharmaceutical Research

Research into the cytotoxic and antiplatelet activities of dibenzofuran-substituted compounds, including derivatives of this compound, has implications for pharmaceutical development. These compounds have shown activities relevant to cancer research and the development of antiplatelet medications (Wang et al., 2004).

5. Analytical Chemistry

In the field of analytical chemistry, derivatives of dibenzofuran are used in techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF). They serve as matrices for the analysis of complex biological molecules, thereby contributing to advancements in analytical methodologies (Papac et al., 1996).

Mechanism of Action

Target of Action

Benzofuran compounds, such as 2-dibenzofuran-2-yloxyacetic Acid, are ubiquitous in nature and have been shown to have strong biological activities For instance, it is suggested that the catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Mode of Action

Benzofuran compounds are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran compounds affect various biochemical pathways. For instance, bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways . A characteristic feature of this kind of degradation pathway is the generation of a yellow-colored metabolite identified as the enol of 2-hydroxy-4-(3′oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB) . Another product called 4-(2-hydroxy-3-benzofuranyl)-2-oxo-3-butenoic acid can also be produced .

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives has been improved in recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the removal of dioxins, a group of structurally related chemicals including dibenzofurans, from the environment is challenging due to their persistence, recalcitrance to biodegradation, and prevalent nature . Therefore, environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action of this compound.

Future Directions

Benzofuran derivatives, including 2-dibenzofuran-2-yloxyacetic Acid, have shown potential in various fields, particularly in medicinal chemistry. For instance, new benzofuran hybrids have been synthesized as dual PI3K/VEGFR2 inhibitors targeting cancer . This suggests that this compound and similar compounds may have potential future applications in the development of new therapeutic agents .

Properties

IUPAC Name

2-dibenzofuran-2-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-14(16)8-17-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJPFPXXIRGPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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